molecular formula C7H4F2I2O B14041065 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene

Cat. No.: B14041065
M. Wt: 395.91 g/mol
InChI Key: WJMIONPFSCUSNI-UHFFFAOYSA-N
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Description

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is an aromatic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeIndustrial production methods may involve multi-step synthesis processes, including halogen exchange reactions and the use of protecting groups to ensure selective iodination .

Chemical Reactions Analysis

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

    Biology: The compound is used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine and fluorine atoms enhances its ability to participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

2-fluoro-1-(fluoromethoxy)-3,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(10)1-5(11)7(6)9/h1-2H,3H2

InChI Key

WJMIONPFSCUSNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)F)I)I

Origin of Product

United States

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